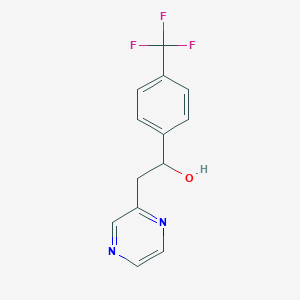

2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8,12,19H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHVBNWEFACURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC2=NC=CN=C2)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381204 | |

| Record name | 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502625-51-6 | |

| Record name | α-[4-(Trifluoromethyl)phenyl]-2-pyrazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502625-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 502625-51-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible and robust synthetic route for 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is centered around a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document outlines the reaction mechanism, a comprehensive experimental protocol, and methods for purification and characterization of the final product.

Core Synthesis Strategy: Grignard Reaction

The synthesis of this compound can be efficiently achieved through the nucleophilic addition of a pyrazinyl Grignard reagent to 4-(trifluoromethyl)benzaldehyde. This method is a cornerstone of organic synthesis, allowing for the formation of secondary alcohols from aldehydes.[1][2][3] The overall reaction is depicted below:

Reaction Scheme:

This two-step, one-pot synthesis involves the in-situ formation of the Grignard reagent from 2-chloropyrazine, followed by the reaction with the aldehyde.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the Grignard reaction. Standard laboratory glassware, including a three-neck round-bottom flask, a reflux condenser, and a dropping funnel, should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

Synthesis of this compound

A plausible experimental protocol is detailed below, adapted from general procedures for Grignard reactions involving halogenated diazines.[4][5]

-

Preparation of the Grignard Reagent:

-

To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Assemble the glassware and flush with dry nitrogen gas.

-

Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium turnings.

-

In a separate dry dropping funnel, prepare a solution of 2-chloropyrazine (1.0 eq) in anhydrous THF.

-

Add a small portion of the 2-chloropyrazine solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has initiated (indicated by bubbling and a gentle reflux), add the remaining 2-chloropyrazine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

-

-

Reaction with 4-(trifluoromethyl)benzaldehyde:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

In a separate dry dropping funnel, prepare a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF.

-

Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as an oil or a semi-solid.

-

Purification

The crude product can be purified by flash column chromatography on silica gel.[6][7][8][9]

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by thin-layer chromatography (TLC). The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce streaking of the basic pyrazine compound on the acidic silica gel.[6]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. These values are estimated based on typical yields and properties of similar compounds reported in the literature.[5][10]

| Parameter | Expected Value |

| Yield | |

| Crude Yield | 75-85% |

| Purified Yield | 60-70% |

| Physical Properties | |

| Appearance | White to off-white solid |

| Melting Point | 85-90 °C |

| Chromatographic Data | |

| TLC Rf (30% EtOAc/Hexanes) | ~0.4 |

| Spectroscopic Data | Expected Chemical Shifts (ppm) |

| ¹H NMR (400 MHz, CDCl₃) | |

| δ 8.65 (s, 1H, pyrazine-H) | |

| δ 8.50 (d, J = 2.5 Hz, 1H, pyrazine-H) | |

| δ 8.45 (d, J = 2.5 Hz, 1H, pyrazine-H) | |

| δ 7.60 (d, J = 8.0 Hz, 2H, Ar-H) | |

| δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H) | |

| δ 5.50 (s, 1H, CH-OH) | |

| δ 3.50 (br s, 1H, OH) | |

| ¹³C NMR (100 MHz, CDCl₃) | |

| δ 155.0 (pyrazine-C) | |

| δ 145.0 (Ar-C) | |

| δ 144.5 (pyrazine-C) | |

| δ 143.0 (pyrazine-C) | |

| δ 142.0 (pyrazine-C) | |

| δ 130.0 (q, J = 32.0 Hz, Ar-C-CF₃) | |

| δ 127.0 (Ar-CH) | |

| δ 125.5 (q, J = 4.0 Hz, Ar-CH) | |

| δ 124.0 (q, J = 272.0 Hz, CF₃) | |

| δ 75.0 (CH-OH) |

Visualizations

Synthetic Workflow

The overall workflow for the synthesis, purification, and characterization of this compound is illustrated below.

Caption: Overall workflow for the synthesis and characterization.

Grignard Reaction Mechanism

The mechanism of the Grignard reaction involves the nucleophilic attack of the organomagnesium compound on the electrophilic carbonyl carbon of the aldehyde.

Caption: Mechanism of the Grignard reaction.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Chromatography [chem.rochester.edu]

- 8. orgsyn.org [orgsyn.org]

- 9. osti.gov [osti.gov]

- 10. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol, a heterocyclic alcohol of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information with predicted properties based on analogous compounds and established chemical principles.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological settings.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₁F₃N₂O | Calculated |

| Molecular Weight | 268.23 g/mol | Calculated |

| Melting Point | 100-102 °C | Experimental |

| Appearance | Predicted: White to off-white solid | Analogy |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | Analogy |

| LogP (Predicted) | ~2.5 - 3.5 | Computational Prediction |

Synthesis Methodology

Proposed Experimental Protocol: Grignard Reaction

This protocol describes the synthesis via the addition of a 4-(trifluoromethyl)phenylmagnesium bromide to pyrazine-2-carbaldehyde.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

4-Bromobenzotrifluoride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Pyrazine-2-carbaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A crystal of iodine is added to initiate the reaction. A solution of 4-bromobenzotrifluoride in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the iodine color and gentle refluxing. The mixture is then stirred at room temperature until the magnesium is consumed.

-

Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of pyrazine-2-carbaldehyde in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of the target compound via Grignard reaction.

Predicted Spectral Properties

No experimental spectra for this compound have been reported. However, the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data can be predicted based on the analysis of its structural fragments: the pyrazine ring, the 4-(trifluoromethyl)phenyl group, and the ethanol backbone.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrazine and trifluoromethylphenyl rings, as well as for the methine and hydroxyl protons of the ethanol chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-8.6 | m | 3H | Protons on the pyrazine ring |

| ~7.6 | d | 2H | Aromatic protons ortho to the CF₃ group |

| ~7.5 | d | 2H | Aromatic protons meta to the CF₃ group |

| ~5.5 | t | 1H | Methine proton (-CHOH) |

| ~3.5 | d | 1H | Hydroxyl proton (-OH) |

| ~3.2 | d | 2H | Methylene protons (-CH₂-pyrazin) |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | Carbon atoms of the pyrazine ring |

| ~145 | Quaternary carbon of the trifluoromethylphenyl ring attached to the ethanol |

| ~130 (q) | Carbon of the CF₃ group |

| ~128 | Aromatic carbons ortho to the CF₃ group |

| ~125 (q) | Aromatic carbons meta to the CF₃ group |

| ~70 | Methine carbon (-CHOH) |

| ~45 | Methylene carbon (-CH₂-pyrazin) |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 268 | [M]⁺ (Molecular ion) |

| 249 | [M - F]⁺ |

| 199 | [M - CF₃]⁺ |

| 173 | [M - C₅H₅N₂O]⁺ |

| 145 | [C₆H₄CF₃]⁺ |

| 95 | [C₄H₃N₂CH₂]⁺ |

Potential Biological Activities and Signaling Pathways

While there is no specific biological data for this compound, the pyrazine and trifluoromethylphenyl moieties are present in numerous biologically active compounds. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The trifluoromethyl group is a common substituent in pharmaceuticals, often enhancing metabolic stability and receptor binding affinity.

Given the structural features, this compound could potentially interact with various biological targets. For instance, many kinase inhibitors possess heterocyclic scaffolds like pyrazine. A hypothetical interaction with a protein kinase signaling pathway is depicted below.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a molecule with potential for further investigation in the field of drug discovery. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and predicted spectral data. The presence of the pyrazine and trifluoromethylphenyl moieties suggests that this compound may exhibit interesting biological activities. Further experimental validation of the properties and biological screening are warranted to fully elucidate the potential of this compound.

References

An In-depth Technical Guide to 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol and Related Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

Chemical Name: 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol

| Identifier | Value | Reference |

| CAS Number | 502625-51-6 | N/A |

| Molecular Formula | C₁₃H₁₁F₃N₂O | N/A |

| Molecular Weight | 268.23 g/mol | N/A |

Putative Synthesis

The synthesis of this compound can be logically achieved through the reduction of its corresponding ketone precursor, 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone (CAS Number: 88283-34-5).[1][][3] This transformation is a standard procedure in organic chemistry.

Experimental Protocol: Reduction of an Aromatic Ketone

This protocol is a general method for the reduction of aromatic ketones to their corresponding alcohols using sodium borohydride.[4]

Materials:

-

Aromatic ketone (e.g., 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone)

-

95% Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Ice bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolve the aromatic ketone (0.1 g) in 95% ethanol (1 mL) in a suitable flask. If the ketone has low solubility, a fine suspension can be used.

-

Cool the solution or suspension in an ice bath.

-

Carefully add sodium borohydride (20 mg, a molar excess) to the cooled mixture. The reaction is exothermic.

-

Stir the reaction mixture for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, add water (1 mL) to quench the excess sodium borohydride.

-

Heat the solution to boiling and then add hot water until the solution becomes cloudy, indicating saturation.

-

Allow the solution to cool to room temperature, which should induce crystallization of the alcohol product.

-

If the product is a solid, collect the crystals by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent.[4]

-

If the product is an oil, perform a liquid-liquid extraction with an organic solvent like diethyl ether. The organic layers are then combined, washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the final alcohol product.[4]

Biological Activities of Related Pyrazine Derivatives

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][6][7]

Antimicrobial Activity

Various pyrazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[8][9][10][11][12]

Table 1: Representative Antimicrobial Activity of Pyrazine Derivatives

| Compound Class | Test Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |

| Pyrazine Carboxamides | Mycobacterium tuberculosis H37Rv | MIC: 6.25 µg/mL (for most active compound) | [8] |

| Triazolo[4,3-a]pyrazine Derivatives | Staphylococcus aureus | MIC: 32 µg/mL (for ampicillin as control) | [9] |

| Triazolo[4,3-a]pyrazine Derivatives | Escherichia coli | MIC: 8 µg/mL (for ampicillin as control) | [9] |

| Pyrazine-2-Carbohydrazides | Staphylococcus aureus | Zone of Inhibition: Potent activity observed | [10][12] |

| Pyrazine-2-Carboxylic Acid Derivatives | Candida albicans | MIC: 3.125 µg/mL (for most active compounds) | [11] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[9]

Materials:

-

Test compounds (pyrazine derivatives)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (broth and solvent)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include positive control wells (bacteria and antibiotic) and negative control wells (broth only, and broth with solvent).

-

Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antitumor Activity

Pyrazine derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[7][13][14] The mechanisms often involve the inhibition of critical signaling pathways.[5][15][16]

Table 2: Representative Antitumor Activity of Pyrazine Derivatives

| Compound | Cell Line | Activity Metric (IC₅₀) | Reference |

| Pyrazine-fused 23-hydroxybetulinic acid derivative (12a) | SF-763 (Glioblastoma) | 3.53 µM | [14] |

| Pyrazine-fused 23-hydroxybetulinic acid derivative (12a) | B16 (Melanoma) | 4.42 µM | [14] |

| Pyrazine-fused 23-hydroxybetulinic acid derivative (12a) | HeLa (Cervical Cancer) | 5.13 µM | [14] |

| Chalcone-pyrazine derivative (49) | A549 (Lung Cancer) | 0.13 µM | [6] |

| Chalcone-pyrazine derivative (49) | Colo-205 (Colon Cancer) | 0.19 µM | [6] |

| Chalcone-pyrazine derivative (51) | MCF-7 (Breast Cancer) | 0.012 µM | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effect of a compound on cancer cell lines.[6]

Materials:

-

Test compounds (pyrazine derivatives)

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.

Signaling Pathways in Cancer

A significant mechanism of action for many anticancer pyrazine derivatives is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[5][15][16]

References

- 1. 2-PYRAZIN-2-YL-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANONE | 88283-34-5 [amp.chemicalbook.com]

- 3. 2-PYRAZIN-2-YL-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANONE [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. rjpbcs.com [rjpbcs.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Novel Pyrazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the methodologies and techniques essential for the accurate structure elucidation of novel pyrazine derivatives. Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the 1 and 4 positions, serves as a critical scaffold in medicinal chemistry due to the diverse biological activities of its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise determination of their chemical structure is a prerequisite for understanding structure-activity relationships (SAR) and advancing drug discovery programs.

This document details the primary analytical techniques, presents quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols, and uses visualizations to illustrate complex workflows and biological pathways.

Core Spectroscopic and Analytical Techniques

The structural characterization of newly synthesized pyrazine compounds relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information, and their integrated application is crucial for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For pyrazine derivatives, the electron-deficient nature of the ring, caused by the two nitrogen atoms, results in the deshielding of ring protons, causing them to resonate at a characteristically low field (downfield) in the ¹H NMR spectrum.[3] The substitution pattern on the pyrazine ring can be determined by analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities.[4]

Data Presentation: ¹H NMR of Substituted Pyrazines

The following table summarizes typical ¹H NMR chemical shifts for protons on the pyrazine ring, demonstrating the effect of different substituents.[5]

| Substituent (Position) | H-2/H-6 (δ, ppm) | H-3/H-5 (δ, ppm) | Other Protons (δ, ppm) | Solvent |

| Unsubstituted | 8.59 (s) | 8.59 (s) | - | CDCl₃ |

| 2-amino-3-phenylcarboxamide | - | 7.87 (d), 8.21 (d) | 9.81 (bs, NH), 7.15-7.71 (m, Ar-H) | CDCl₃ |

| 2-amino-3-methylcarboxamide | - | 7.76 (d), 8.13 (d) | 7.89 (bs, NH), 2.98 (d, CH₃) | CDCl₃ |

| 2-carbonitrile-5-bromo | 8.95 (d) | 8.85 (d) | - | CDCl₃ |

| 2-carbonitrile-5-amino | 7.95 (d) | 8.35 (d) | 5.10 (br s, NH₂) | CDCl₃ |

Experimental Protocol: NMR Spectroscopy [5]

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent instrument.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC). For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is standard.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase and baseline corrections using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing information about its chemical formula through high-resolution measurements. The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure.[6] Electron Ionization (EI) is a common technique that induces extensive fragmentation, while softer ionization methods like Electrospray Ionization (ESI) are typically used to observe the molecular ion peak ([M+H]⁺ or [M-H]⁻).[5]

Data Presentation: Mass Spectrometry of Alkylpyrazines

This table presents the five most intense peaks (m/z) from the electron ionization mass spectra of several alkylpyrazine derivatives.[7]

| Compound | Peak 1 (m/z) | Peak 2 (m/z) | Peak 3 (m/z) | Peak 4 (m/z) | Peak 5 (m/z) |

| 2,3,5-Trimethyl-6-ethylpyrazine | 149 | 150 | 122 | 53 | 121 |

| 3,5-Diethyl-2-methylpyrazine | 149 | 150 | 101 | 85 | 67 |

| 3-Ethyl-2,5-dimethylpyrazine | 135 | 136 | 42 | 107 | 108 |

Experimental Protocol: Mass Spectrometry (ESI-MS) [8]

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a triple quadrupole or a Time-of-Flight (TOF) analyzer (e.g., Waters LCT Premier XE ESI-TOF).[8]

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive or negative ion mode. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to obtain accurate mass measurements, allowing for the determination of the elemental composition.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Use the accurate mass data to calculate the molecular formula.

Single-Crystal X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural evidence, yielding precise bond lengths, bond angles, and the absolute configuration of chiral molecules.[9] This technique is the gold standard for unambiguous structure determination.[4][10]

Visualization: X-ray Crystallography Workflow

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction [9]

-

Crystal Growth: Grow high-quality single crystals of the pyrazine derivative. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα). The instrument rotates the crystal while irradiating it with X-rays to collect the diffraction pattern.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and integrate the reflection intensities. Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Build and refine the atomic model against the experimental data until convergence is reached, yielding the final crystal structure.

Complementary Spectroscopic Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is useful for characterizing the electronic transitions within the molecule. Pyrazine and its derivatives typically exhibit characteristic π → π* and n → π* transitions.[11] The absorption maxima (λ_max) can be influenced by substituents and the solvent.[12]

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in a molecule. Characteristic vibrations for the pyrazine ring (C-H, C=N, C=C stretching) and its substituents can be observed.[13]

Data Presentation: Spectroscopic Data for Pyrazine

| Technique | Absorption / Wavenumber | Assignment |

| UV-Vis | ~260 nm, ~325 nm | π → π, n → π transitions |

| IR | 3200-3000 cm⁻¹ | Aromatic C-H stretching |

| IR | 1600-1400 cm⁻¹ | C=C and C=N ring stretching |

Synthesis of Novel Pyrazine Derivatives

The development of efficient synthetic routes is crucial for accessing novel pyrazine derivatives. Classical methods often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[14][15] More modern approaches include metal-catalyzed reactions, such as dehydrogenative coupling and cross-coupling reactions (e.g., Suzuki, Stille), which offer greater control and versatility.[16][17][18]

Visualization: General Synthesis Workflow

Caption: General workflow for the synthesis and characterization of pyrazines.

Experimental Protocol: Synthesis via Dehydrogenative Coupling [16]

This protocol describes the synthesis of 2,5-dialkyl-substituted pyrazines from β-amino alcohols catalyzed by a manganese pincer complex.

-

Reaction Setup: In a glovebox, add the β-amino alcohol (0.5 mmol, 1.0 eq), manganese catalyst (2 mol %), and potassium hydride (KH, 3 mol %) to a Schlenk tube equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene (2 mL) to the tube.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 150 °C for 24-48 hours with stirring.

-

Workup and Purification: After cooling to room temperature, quench the reaction mixture carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired pyrazine derivative. Characterize the final product using the spectroscopic methods described above.

Biological Activity and Signaling Pathways

Many pyrazine derivatives are developed for their therapeutic potential, often as inhibitors of specific enzymes or modulators of signaling pathways implicated in disease.[19][20] For example, certain pyrazine-based compounds act as inhibitors of protein tyrosine phosphatase SHP2, which is an oncogene that activates the RAS-ERK signaling pathway, a critical regulator of cancer cell proliferation and survival.[21] Elucidating the structure is the first step toward understanding how these molecules interact with their biological targets.

Visualization: SHP2 and the RAS-ERK Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]

- 13. zoologyjournals.com [zoologyjournals.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Pyrazine synthesis [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents a detailed analysis based on predicted values and data from structurally analogous compounds. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of related heterocyclic and fluorinated compounds.

Predicted and Analogous Spectroscopic Data

The following tables summarize the expected and analogous spectroscopic data for this compound, derived from spectral data of key structural fragments: the pyrazine ring, the trifluoromethylphenyl group, and the ethanol bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyrazine H | ~8.5 | m | - | Three distinct signals expected for the three pyrazine protons. |

| Aromatic H | ~7.5-7.6 | m | - | Two doublets expected for the A-A'B-B' system of the 4-substituted phenyl ring. |

| CH-OH | ~5.0 | q | ~6.6 | Quartet due to coupling with the adjacent CH₂ and OH protons. |

| CH₂ | ~3.0-3.2 | m | - | Complex multiplet due to coupling with the chiral center and the pyrazine ring. |

| OH | Variable | br s | - | Broad singlet, position is concentration and solvent dependent. |

| CH₃ (analog) | ~1.5 | d | ~6.3 | Data from the analogous compound 1-(4-(trifluoromethyl)phenyl)ethan-1-ol.[1] |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrazine C | ~142-148 | Four distinct signals expected for the pyrazine ring carbons. |

| C-CF₃ | ~130 (q) | Quartet due to coupling with fluorine atoms. |

| Aromatic C | ~125-128 | Signals for the carbons of the trifluoromethylphenyl ring. |

| CF₃ | ~124 (q) | Quartet with a large coupling constant. |

| CH-OH | ~70 | - |

| CH₂ | ~45-50 | - |

| CH₃ (analog) | ~25 | Data from the analogous compound 1-(4-(trifluoromethyl)phenyl)ethan-1-ol.[1] |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation | Notes |

| 282 | [M]⁺ | Molecular ion peak. |

| 264 | [M-H₂O]⁺ | Loss of water from the alcohol. |

| 175 | [M-C₇H₄F₃]⁺ | Cleavage of the bond between the benzylic carbon and the pyrazinylmethyl group. |

| 107 | [C₅H₅N₂]⁺ | Pyrazin-2-ylmethyl cation. |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3400-3200 | O-H stretch | Strong, Broad | Characteristic of an alcohol. |

| 3100-3000 | Aromatic C-H stretch | Medium | - |

| 2950-2850 | Aliphatic C-H stretch | Medium | - |

| 1600-1450 | C=C and C=N stretch | Medium-Strong | Aromatic and pyrazine ring vibrations. |

| 1320 | C-F stretch | Strong | Characteristic of the trifluoromethyl group. |

| 1200-1000 | C-O stretch | Strong | Alcohol C-O bond. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 300 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

¹³C NMR Spectroscopy:

-

Instrument: 75 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry.[2][3][4][5]

Sample Introduction:

-

Direct insertion probe or via Gas Chromatography (GC) for volatile compounds.

Instrumentation:

-

Electron Energy: 70 eV.[2]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Procedure:

-

Introduce a small amount of the sample into the ion source.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (70 eV).[2]

-

The resulting charged fragments are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.[6][7][8]

Sample Preparation:

Instrumentation:

-

FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Procedure:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place the sample onto the ATR crystal, ensuring good contact.

-

Record the sample spectrum.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) after the measurement.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of the target molecule.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Key structural features and their expected spectroscopic signatures.

References

- 1. rsc.org [rsc.org]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. jascoinc.com [jascoinc.com]

- 8. pubs.acs.org [pubs.acs.org]

discovery and significance of pyrazine scaffolds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, significance, and application of pyrazine scaffolds in drug discovery, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Discovery and Historical Significance

The journey of pyrazine-containing compounds in medicine is intrinsically linked to the discovery of pyrazinamide in 1952, a first-line treatment for tuberculosis.[2][3] This pivotal discovery sparked extensive research into the therapeutic potential of the pyrazine nucleus, leading to the development of a multitude of clinically approved drugs and investigational agents.[4][5] The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as amiloride, bortezomib, and pyrazinamide, highlighting their critical role in global health.[4]

Significance in Medicinal Chemistry

The pyrazine ring is considered a "pharmacophore," a molecular framework that is crucial for a drug's biological activity.[6] Its nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets, particularly the hinge region of kinases.[5] The planar aromatic nature of the pyrazine ring also allows for favorable stacking interactions within protein binding pockets. Furthermore, the pyrazine scaffold can be readily functionalized at its carbon positions, enabling medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize its potency, selectivity, and pharmacokinetic profile.[7][8]

Diverse Biological Activities

Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in various therapeutic areas.[9][10]

Anticancer Activity

A significant focus of pyrazine-related research has been in oncology.[11][12] Pyrazine-containing compounds have been shown to exhibit potent anticancer activity through various mechanisms, most notably the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[1][13]

Anti-tubercular Activity

Following the success of pyrazinamide, the development of novel pyrazine-based anti-tubercular agents remains an active area of research.[14][15] These compounds often target enzymes essential for the survival of Mycobacterium tuberculosis.[14]

Other Therapeutic Applications

The versatility of the pyrazine scaffold extends beyond oncology and infectious diseases. Derivatives have been investigated for their potential as anti-inflammatory, antiviral, and neuroprotective agents.[9][16]

Quantitative Biological Data of Representative Pyrazine Derivatives

The following tables summarize the in vitro biological activity of several pyrazine derivatives against various molecular targets and cell lines. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) of this chemical class.

| Compound/Drug Name | Target | Assay Type | IC50 / MIC | Cell Line / Organism | Reference |

| Anticancer Agents | |||||

| Gilteritinib (ASP-2215) | FLT3/AXL | Biochemical | FLT3: 0.29 nM, AXL: 0.7 nM | - | [12] |

| Prexasertib | CHK1 | Biochemical | 1.4 nM | - | [12] |

| Darovasertib (LXS-196) | PKCα, PKCθ, GSK3β | Biochemical | 1.9 nM, 0.4 nM, 3.1 nM | - | [12] |

| SHP099 | SHP2 | Biochemical | 0.071 µM | - | |

| Compound 48 | - | MTT Assay | 10.74 µM | BEL-7402 | [16] |

| Compound 46 | - | MTT Assay | 10.4 µM | BPH-1 | [16] |

| Compound 46 | - | MTT Assay | 9.1 µM | MCF-7 | [16] |

| Compound 131 | - | MTT Assay | 1.61-13.15 µM | HCT116, CCRF-CEM, A549, Huh7, DU-145 | [17] |

| Anti-tubercular Agents | |||||

| Pyrazinamide | - | MABA | 6.25 µg/ml | M. tuberculosis H37Rv | [14] |

| Compound 8a | - | MABA | ≤6.25 µg/ml | M. tuberculosis H37Rv | [14] |

| Compound 8b | - | MABA | ≤6.25 µg/ml | M. tuberculosis H37Rv | [14] |

| Compound 8c | - | MABA | ≤6.25 µg/ml | M. tuberculosis H37Rv | [14] |

| Compound 8d | - | MABA | ≤6.25 µg/ml | M. tuberculosis H37Rv | [14] |

| Other Activities | |||||

| Cinnamate-pyrazine 2 | HCV NS5B RdRp | Biochemical | 0.69 µM | - | [16] |

| Cinnamate-pyrazine 3 | HCV NS5B RdRp | Biochemical | 1.2 µM | - | [16] |

| Compound 114 | 5-HT1A receptor | Binding Assay | Ki = 25 nM | - | [16] |

Key Signaling Pathways Targeted by Pyrazine Scaffolds

Many pyrazine-based drugs exert their therapeutic effects by modulating specific signaling pathways that are dysregulated in disease. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyrazine-based drugs.

Caption: Overview of the c-Met signaling pathway targeted by pyrazine-based inhibitors.

Caption: The JAK-STAT signaling pathway and its inhibition by pyrazine-based molecules.

Experimental Protocols for Evaluating Pyrazine Derivatives

The biological characterization of pyrazine scaffolds relies on a suite of robust in vitro assays. The following section details the methodologies for key experiments cited in the evaluation of these compounds.

Synthesis of Pyrazine-2-Carboxamide Derivatives (General Procedure)

This protocol outlines a common method for the synthesis of pyrazine-2-carboxamide derivatives, which are prevalent in many biologically active molecules.[8][12][18][19][20]

Step 1: Activation of Pyrazine-2-carboxylic Acid

-

To a solution of pyrazine-2-carboxylic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.2 equivalents) at 0°C.[12]

-

Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by refluxing with thionyl chloride (1.5 equivalents) in toluene.[18]

Step 2: Amide Bond Formation

-

To the activated pyrazine-2-carboxylic acid solution, add the desired amine (1.0 equivalent) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC was used).

-

Wash the filtrate with an appropriate aqueous solution (e.g., 1M HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired pyrazine-2-carboxamide derivative.

Microplate Alamar Blue Assay (MABA) for Anti-tubercular Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[2][13][15][21]

-

Prepare a serial two-fold dilution of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC.

-

Prepare an inoculum of M. tuberculosis (e.g., H37Rv strain) and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to the appropriate concentration.

-

Inoculate each well of the microplate with the bacterial suspension, including drug-free control wells.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.

-

Re-incubate the plates for 24 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability and the cytotoxic effects of chemical compounds.[4][11][17][22]

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[14][23][24][25][26]

-

Prepare a serial dilution of the test compound in an appropriate buffer.

-

In the wells of a microplate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP (often at its Km concentration for the specific kinase).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various detection methods, including radiometric assays ([γ-32P]ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

-

The kinase activity is measured relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Drug Discovery and Development Workflow

The development of novel pyrazine-based therapeutics follows a structured workflow, from initial hit identification to preclinical evaluation. The following diagram illustrates a typical drug discovery process for a pyrazine-based kinase inhibitor.

Caption: A generalized workflow for the discovery and development of pyrazine-based kinase inhibitors.

Conclusion

The pyrazine scaffold has proven to be an exceptionally fruitful source of therapeutic innovation. Its inherent chemical properties and synthetic tractability have allowed for the creation of a diverse range of molecules with significant clinical impact. From its origins in the treatment of tuberculosis to its current prominence in targeted cancer therapy, the pyrazine ring continues to be a central focus of medicinal chemistry research. The ongoing exploration of novel pyrazine derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, promises to deliver the next generation of life-saving medicines. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clyte.tech [clyte.tech]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. jyoungpharm.org [jyoungpharm.org]

- 20. phcog.com [phcog.com]

- 21. thepharmajournal.com [thepharmajournal.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. benchchem.com [benchchem.com]

- 24. protocols.io [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Pyrazine Heterocycles: A Technical Guide for Researchers

An in-depth exploration of the core synthetic methodologies for pyrazine heterocycles, this guide is tailored for researchers, scientists, and drug development professionals. It provides a comparative overview of classical and modern synthetic routes, complete with detailed experimental protocols, quantitative data, and visualized reaction pathways.

Pyrazine and its derivatives are a cornerstone in medicinal chemistry, materials science, and the flavor and fragrance industry.[1] These six-membered aromatic heterocycles, containing two nitrogen atoms in a 1,4-orientation, are integral to a wide array of biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents.[2][3] The inherent stability and unique electronic properties of the pyrazine ring make it a valuable scaffold in the design of novel therapeutics and functional materials.[4][5] This technical guide delves into the principal synthetic strategies for constructing the pyrazine core, offering a practical resource for laboratory application.

Foundational Synthetic Methodologies

The synthesis of the pyrazine ring can be broadly categorized into classical named reactions and more general condensation methods. This guide focuses on three prominent and enduring approaches: the Staedel-Rugheimer pyrazine synthesis, the Gutknecht pyrazine synthesis, and the condensation of 1,2-diamines with α-dicarbonyl compounds.[6]

Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the earliest methods for pyrazine synthesis, the Staedel-Rugheimer method, involves the reaction of an α-halo ketone with ammonia.[4][7] The resulting α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[7][8]

Materials:

-

2-Chloroacetophenone

-

Aqueous ammonia

-

Ethanol

-

Oxidizing agent (e.g., copper(II) sulfate, hydrogen peroxide, or air)[6][7][8]

Procedure:

-

Formation of α-Aminoacetophenone: Dissolve 2-chloroacetophenone in ethanol. To this solution, add an excess of aqueous ammonia and stir the mixture at room temperature or with gentle heating.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Self-Condensation: As the α-aminoacetophenone forms, it will begin to spontaneously condense.[8]

-

Oxidation: The resulting dihydropyrazine intermediate is then oxidized. This can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like copper(II) sulfate and heating under reflux.[6][7]

-

Isolation and Purification: After the oxidation is complete, the reaction mixture is cooled. The product can be isolated by filtration or extraction and purified by recrystallization from a suitable solvent, such as ethanol.[6]

Logical Workflow for the Staedel-Rugheimer Synthesis

Caption: Workflow for the Staedel-Rugheimer Pyrazine Synthesis.

Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a versatile method that also relies on the self-condensation of α-amino ketones.[4][9] However, in this approach, the α-amino ketones are typically generated in situ from the reduction of α-oximino ketones.[7][9]

Materials:

-

Starting ketone

-

Sodium nitrite

-

Mineral acid (e.g., HCl)

-

Reducing agent (e.g., zinc in acetic acid, catalytic hydrogenation)[7]

-

Suitable solvent (e.g., ethanol)

-

Oxidizing agent (e.g., copper(II) sulfate, air)[8]

Procedure:

-

Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent. Treat the solution with nitrous acid, generated in situ from sodium nitrite and a mineral acid, to form the α-oximino ketone.

-

Reduction to α-Amino Ketone: The α-oximino ketone is then reduced to the corresponding α-amino ketone using a suitable reducing agent.[7]

-

Dimerization and Oxidation: The α-amino ketone dimerizes to form a dihydropyrazine, which is subsequently oxidized to the pyrazine derivative.[7] The oxidation can often be achieved with air or a mild oxidizing agent like copper(II) sulfate.[8]

-

Isolation and Purification: The final pyrazine product is isolated and purified using standard techniques such as chromatography or recrystallization.

Reaction Pathway of the Gutknecht Synthesis

Caption: Generalized Workflow for the Gutknecht Pyrazine Synthesis.

Condensation of 1,2-Diamines with α-Dicarbonyl Compounds

This is a widely employed and generally high-yielding method for the synthesis of pyrazines and related quinoxalines.[6] The reaction involves the direct condensation of a 1,2-diamine with an α-dicarbonyl compound.[6]

Materials:

-

A 1,2-diamine (e.g., ethylenediamine)

-

An α-dicarbonyl compound (e.g., glyoxal, diacetyl)

-

A suitable solvent (e.g., ethanol, acetic acid)

-

An oxidizing agent (if the dihydropyrazine intermediate is stable)

Procedure:

-

Condensation: Dissolve the 1,2-diamine and the α-dicarbonyl compound in a suitable solvent. The condensation reaction often proceeds readily at room temperature or with gentle heating.

-

Formation of Dihydropyrazine: The reaction forms a dihydropyrazine intermediate. In many cases, this intermediate readily oxidizes in the presence of air to the final pyrazine product.

-

Oxidation (if required): If the dihydropyrazine is stable, a separate oxidation step may be necessary.[6]

-

Isolation and Purification: The product can be isolated by removing the solvent and purified by recrystallization or chromatography.

Pyrazine Synthesis via Condensation

Caption: Workflow for Pyrazine Synthesis via 1,2-Diamine Condensation.

Quantitative Data on Pyrazine Synthesis

The choice of synthetic methodology is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.

Table 1: Manganese-Catalyzed Synthesis of Pyrazines from β-Amino Alcohols [10]

| Entry | β-Amino Alcohol Substrate | Product | Yield (%) |

| 1 | 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 95 |

| 2 | 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | 86 |

| 3 | 2-Amino-4-methylpentane-1-ol | 2,5-Diisobutylpyrazine | 80 |

| 4 | 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 |

| 5 | 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 |

| 6 | 2-Aminobutane-1-ol | 2,5-Diethylpyrazine | 40 |

| 7 | 2-Aminopropane-1-ol | 2,5-Dimethylpyrazine | 45 |

Optimized reaction conditions: Catalyst (2 mol %), β-amino alcohol (0.5 mmol), KH (3 mol %), 150 °C, 24h, toluene.[10]

Table 2: Biomimetically Inspired Synthesis of 2,5-Disubstituted Pyrazine Alkaloids [11]

| Starting Amino Acid | Target Pyrazine Alkaloid | Yield (%) |

| Valine | 2,5-Diisopropylpyrazine | 51 |

| Tryptophan | 2,5-Bis(3-indolylmethyl)pyrazine | 73 |

| Isoleucine | Actinopolymorphol C | 41 |

Reaction involves homodimerization of α-amino aldehydes and subsequent air oxidation.[11]

Recent Advances and Alternative Routes

While classical methods remain valuable, research continues to explore more efficient, sustainable, and versatile synthetic routes.

Dehydrogenative Coupling Reactions

Recent advancements include the use of transition metal catalysts, such as manganese pincer complexes, to facilitate the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines.[10] This method is atom-economical, producing only water and hydrogen gas as byproducts.[10]

Biosynthesis

Microbial fermentation presents an environmentally friendly route for the production of certain pyrazines, such as 2,5-dimethylpyrazine (2,5-DMP).[1][2] Organisms like Bacillus subtilis can synthesize 2,5-DMP from L-threonine.[2][12] Metabolic engineering strategies in Escherichia coli have been employed to enhance production by overexpressing key enzymes.[1]

Materials:

-

Bacillus subtilis culture

-

Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)

-

L-threonine

-

Dichloromethane or ethyl acetate for extraction

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of B. subtilis in LB medium at 37°C with shaking.

-

Bioconversion: Inoculate the production medium (LB medium supplemented with L-threonine) with the overnight culture. Incubate at 37°C with shaking for 48-72 hours.

-

Extraction and Analysis: Centrifuge the culture to pellet the cells. Extract the supernatant with an equal volume of dichloromethane or ethyl acetate. The organic phase can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[12]

Biosynthesis of 2,5-Dimethylpyrazine

Caption: Biosynthesis pathway of 2,5-Dimethylpyrazine from L-threonine.

Conclusion

The synthesis of pyrazine heterocycles is a well-established field with a rich history of classical reactions that are still widely used today. The Staedel-Rugheimer and Gutknecht syntheses, along with the condensation of 1,2-diamines and α-dicarbonyls, form the foundation of pyrazine chemistry.[6] Modern approaches, including catalytic dehydrogenative coupling and biosynthesis, offer more sustainable and efficient alternatives.[10] For researchers in drug development and related fields, a thorough understanding of these synthetic routes is essential for the efficient and effective production of novel pyrazine-containing molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Preparation of quinoxalines, dihydropyrazines, pyrazines and piperazines using tandem oxidation processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. ir.nbu.ac.in [ir.nbu.ac.in]

- 5. Gutknecht Condensation | CoLab [colab.ws]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Characterization of 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol is a heterocyclic organic compound featuring a pyrazine ring linked to a trifluoromethylphenyl ethanol structure. As with any compound of pharmaceutical interest, a thorough understanding of its physicochemical properties is fundamental for drug discovery and development. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This technical guide summarizes the known physicochemical data for this compound and provides detailed experimental protocols for the determination of key, yet uncharacterised, parameters.

Physicochemical Properties

The publicly available data for this compound is limited. The known properties are summarized below. The lack of comprehensive data necessitates experimental determination to fully profile the compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁F₃N₂O | [1][2][3] |

| Molecular Weight | 268.23 g/mol | [1][2][3] |

| Melting Point | 100-102 °C | [3] |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| LogP (Octanol/Water) | Data not available |

Experimental Protocols

To address the gaps in the physicochemical data, the following standard experimental protocols are recommended.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[][5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.[1]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of approximately 3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility, which is crucial for predicting oral bioavailability.

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution. This step is critical for accuracy.

-

Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replication: The experiment should be performed in triplicate to ensure reproducibility.

LogP Determination (Octanol-Water Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or buffer of a specific pH, typically 7.4, for LogD) are mixed and allowed to pre-saturate each other for 24 hours.

-

Partitioning: A small, known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously to facilitate partitioning. The mixture is then left to stand, or centrifuged, to allow for complete phase separation.

-

Sampling: A sample is carefully taken from both the aqueous and the n-octanol layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log10(P)

-

Potential Biological and Pharmacological Context

While no specific biological activity has been reported for this compound, the pyrazine moiety is a well-known scaffold in medicinal chemistry. Pyrazine derivatives have been investigated for a wide range of biological activities, including:

-

Anticancer properties

-

Anti-inflammatory effects

-

Antimicrobial and antifungal activity

The presence of the trifluoromethyl group often enhances metabolic stability and membrane permeability of drug candidates. Therefore, the physicochemical characterization of this compound is a critical first step in exploring its potential therapeutic applications.

Conclusion

The comprehensive physicochemical characterization of this compound is essential for its advancement as a potential drug candidate. While basic identifiers such as molecular formula, weight, and a melting point are known, crucial parameters like aqueous solubility and lipophilicity (LogP) remain undetermined. The standardized protocols detailed in this guide provide a clear pathway for researchers to obtain this vital data, enabling informed decisions in the drug development process.

References

Methodological & Application

Application Notes and Protocols for 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction